Benzo[g]pteridine-2,4(3H,10H)-dione, 10-hexyl-
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Overview
Description
10-Hexylbenzo[g]pteridine-2,4(3H,10H)-dione is a compound belonging to the pteridine family, which are bicyclic heterocyclic systems. Pteridines are known for their roles as biological pigments and enzyme cofactors
Preparation Methods
The synthesis of 10-Hexylbenzo[g]pteridine-2,4(3H,10H)-dione involves several steps. One common method includes the condensation of appropriate starting materials under specific reaction conditions. The exact synthetic route and reaction conditions can vary, but typically involve the use of organic solvents and catalysts to facilitate the reaction . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
10-Hexylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups on the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
10-Hexylbenzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-Hexylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets. In the context of its antimalarial activity, the compound is believed to inhibit certain enzymes critical for the survival of the malaria parasite . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
10-Hexylbenzo[g]pteridine-2,4(3H,10H)-dione can be compared with other pteridine derivatives, such as:
Pteridine: The parent compound, which serves as a basis for many derivatives.
Lumazine: Another pteridine derivative with distinct biological activities.
Tetrahydrobiopterin: A pteridine cofactor involved in various enzymatic reactions.
What sets 10-Hexylbenzo[g]pteridine-2,4(3H,10H)-dione apart is its unique hexyl substitution, which can influence its chemical properties and biological activities.
Properties
CAS No. |
125219-55-8 |
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Molecular Formula |
C16H18N4O2 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
10-hexylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C16H18N4O2/c1-2-3-4-7-10-20-12-9-6-5-8-11(12)17-13-14(20)18-16(22)19-15(13)21/h5-6,8-9H,2-4,7,10H2,1H3,(H,19,21,22) |
InChI Key |
VPKOXGXQAOGLEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2N=C3C1=NC(=O)NC3=O |
Origin of Product |
United States |
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